2,6-Diaminopyrimidin-4-ol sulfate hydrate
Description
Contextualization within Pyrimidine (B1678525) Chemistry
The chemistry of 2,6-Diaminopyrimidin-4-ol is deeply rooted in the principles of pyrimidine chemistry. The pyrimidine ring is characterized by its nitrogen atoms, which generally make the ring electron-deficient. However, the substituents on the ring dramatically influence its reactivity. In the case of 2,6-Diaminopyrimidin-4-ol, the two amino (-NH₂) groups and the hydroxyl (-OH) group are electron-donating. This electronic enrichment makes the pyrimidine core more reactive towards certain reagents and modifies the properties of the functional groups themselves.
A critical aspect of this compound's chemistry is tautomerism—the phenomenon where a molecule exists in two or more readily interconvertible structural forms. 2,6-Diaminopyrimidin-4-ol exists in equilibrium with its keto tautomer, 2,6-Diaminopyrimidin-4(3H)-one. researchgate.netnih.govresearchgate.net In the solid state and in many biological contexts, the pyrimidin-4-one form is predominant. nih.govresearchgate.net This tautomeric relationship is crucial as it dictates the molecule's hydrogen bonding patterns and its reactivity in subsequent synthetic steps.
The synthesis of the 2,6-diamino-4-hydroxypyrimidine core is a classic example of pyrimidine ring formation, often achieved through the condensation of guanidine (B92328) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686). google.comorgsyn.orgchemicalbook.com This reaction builds the heterocyclic ring by forming new carbon-nitrogen and carbon-carbon bonds, a foundational strategy in pyrimidine synthesis. google.comorgsyn.org Once formed, the hydroxyl group can be converted to a leaving group, such as a chloride, by reacting it with reagents like phosphorus oxychloride (POCl₃), opening up pathways for further functionalization through nucleophilic substitution. nih.gov
Role as a Fundamental Heterocyclic Building Block
The true value of 2,6-Diaminopyrimidin-4-ol in chemical research lies in its function as a versatile heterocyclic building block. bldpharm.com Its multiple functional groups—two nucleophilic amino groups and a hydroxyl/keto group—provide several reaction sites for constructing more elaborate molecular architectures. This multifunctionality allows chemists to selectively modify the scaffold to develop libraries of compounds for screening in drug discovery programs. umich.edumdpi.com
A prominent example of its application is in the development of kinase inhibitors, which are a major class of therapeutic agents. Researchers have utilized the 2,6-diaminopyrimidin-4-one scaffold as the starting point for creating potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. nih.govresearchgate.netnih.govacs.org
In a structure-enabled drug design campaign, an initial aminopyrimidine compound was modified to a more potent and selective 2,6-diaminopyrimidin-4-one chemotype. nih.govacs.org The pyrimidin-4-one core served as the central scaffold, with various substituents being introduced at the C-2 position to explore the structure-activity relationship (SAR) and optimize the compound's inhibitory activity against IRAK4. The findings from this research highlight how the 2,6-diaminopyrimidin-4-one core can be systematically modified to achieve high potency. nih.gov
The table below presents data from this research, illustrating how different substituents at the C-2 position of the pyrimidin-4-one scaffold influence the inhibitory concentration (IC₅₀) against the IRAK4 enzyme.
| Compound | C-2 Substituent | IRAK4 IC₅₀ (nM) |
| 6 | Methyl | 320 |
| 7 | Ethyl | 270 |
| 8 | Hydroxyl/Oxo | >20000 |
| 10 | Thiomethyl ether | 270 |
| 11 | Dimethyl amine | 240 |
| 16 | tert-Butyl(methyl)amino | 27 |
| 31 | (3R)-3-Methyl-3-(methylamino)pyrrolidin-1-yl | 93 |
| Data sourced from ACS Med Chem Lett. 2015, 6 (8), 942-947. nih.govnih.govacs.orgosti.gov |
This strategic use of 2,6-Diaminopyrimidin-4-ol as a foundational building block allows for the systematic exploration of chemical space, ultimately leading to the discovery of novel compounds with significant biological activity. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8N4O5S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
(2,6-diaminopyrimidin-4-yl) hydrogen sulfate;hydrate |
InChI |
InChI=1S/C4H6N4O4S.H2O/c5-2-1-3(8-4(6)7-2)12-13(9,10)11;/h1H,(H,9,10,11)(H4,5,6,7,8);1H2 |
InChI Key |
WJHNYYWMDGEMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1OS(=O)(=O)O)N)N.O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Diaminopyrimidin 4 Ol and Its Sulfate Hydrate
Established Synthetic Pathways to the Pyrimidine (B1678525) Core
The synthesis of the 2,6-diaminopyrimidin-4-ol nucleus is predominantly achieved through well-established cyclocondensation reactions, which efficiently construct the heterocyclic ring from acyclic precursors.
Condensation Reactions for Core Ring Formation
The most fundamental and widely employed method for constructing the 2,6-diaminopyrimidin-4-ol core is the Principal Synthesis, a type of condensation reaction. This approach involves the cyclization of a three-carbon (C-C-C) dielectrophilic component with a compound containing an N-C-N fragment.
Specifically, the reaction of guanidine (B92328) with an activated 3-oxocarboxylic acid derivative, such as ethyl cyanoacetate (B8463686), is a classic and efficient route. sciencepublishinggroup.comnih.gov In this reaction, guanidine acts as the binucleophile (N-C-N), while ethyl cyanoacetate provides the C-C-C backbone. The reaction is typically conducted in the presence of a base, such as sodium ethoxide in ethanol, which facilitates the condensation by deprotonating the active methylene (B1212753) group of the ester and the guanidine. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrimidine ring. sciencepublishinggroup.com This one-pot synthesis is highly effective for producing the target scaffold on an industrial scale.
| N-C-N Component | C-C-C Component | Conditions | Product | Reference |
|---|---|---|---|---|
| Guanidine Nitrate (B79036) | Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol, Reflux | 2,6-Diamino-4-hydroxypyrimidine | sciencepublishinggroup.comnih.gov |
Strategies for Aminopyrimidine Scaffold Construction
Beyond the direct condensation with guanidine, several other strategies are employed to construct the aminopyrimidine scaffold, offering flexibility in substituent introduction.
One common strategy involves the condensation of guanidine with a wider range of β-dicarbonyl compounds and their derivatives, including β-ketoesters and β-ketonitriles, to yield various substituted 2-aminopyrimidines. nih.gov Microwave-assisted organic synthesis (MAOS) has also been applied, for instance, in the condensation of chalcones with guanidine nitrate in the presence of zinc chloride to form aminopyrimidines, demonstrating an eco-friendly approach with reduced reaction times. nanobioletters.com
Another powerful strategy begins with a pre-formed, highly functionalized pyrimidine ring, such as 2,4,6-trichloropyrimidine (B138864). This precursor allows for the sequential and regioselective introduction of amino groups through nucleophilic aromatic substitution (SNAr) reactions. By carefully controlling the reaction conditions (temperature, solvent, and base) and the nature of the amine nucleophile, different amino groups can be installed at the C2, C4, and C6 positions. nih.govmdpi.comnih.gov For example, reacting 2,4,6-trichloropyrimidine first with a less reactive amine under mild conditions might allow for selective substitution at the most reactive position (C4), followed by substitution at C2 or C6 with other amines under more forcing conditions.
A more recent and innovative approach involves the acid-catalyzed [2+2+2] cycloaddition of two cyanamide (B42294) molecules with one ynamide molecule. This method provides highly regioselective access to diversely substituted 2,4,6-triaminopyrimidines in high yields. rsc.org
Derivatization Strategies and Functionalization of 2,6-Diaminopyrimidin-4-ol
The inherent functionality of 2,6-diaminopyrimidin-4-ol—specifically its amino groups and the hydroxyl group of its 4-hydroxypyrimidine (B43898) tautomer—makes it an ideal substrate for a variety of derivatization reactions.
Sulfonylation Reactions
The hydroxyl group of the 2,6-diamino-4-hydroxypyrimidine tautomer is a key site for functionalization. O-sulfonylation is a common derivatization strategy that introduces a sulfonate ester moiety, which can alter the molecule's physicochemical properties or act as a leaving group for further substitutions.
Research has demonstrated the successful O-arylsulfonylation of 2,6-diaminopyrimidin-4-ol using various sulfonyl chlorides in the presence of a base. For instance, reacting 2,6-diaminopyrimidin-4-ol with naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride in acetone (B3395972) with potassium carbonate (K₂CO₃) as the base under reflux conditions yields the corresponding sulfonate esters. acs.org The reaction proceeds via deprotonation of the hydroxyl group by the base, followed by nucleophilic attack of the resulting alkoxide on the electrophilic sulfur atom of the sulfonyl chloride.
| Sulfonylating Agent | Base/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| naphthalene-2-sulfonyl chloride | K₂CO₃ / Acetone | Reflux, 4h | 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | acs.org |
| p-toluenesulfonyl chloride | K₂CO₃ / Acetone | Reflux, 4h | 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate | acs.org |
Multi-Component Reactions Employing the Pyrimidine Moiety
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product. While many MCRs, such as the Biginelli reaction, are used to synthesize the pyrimidine ring itself nih.govwikipedia.org, the 2,6-diaminopyrimidin-4-ol scaffold can also participate as a key building block in MCRs to generate more complex, fused heterocyclic systems.
In these reactions, 2,6-diaminopyrimidine-4(3H)-one acts as a versatile binucleophile. The C5-position, activated by the adjacent carbonyl and amino groups, can act as a carbon nucleophile (after tautomerization), while the exocyclic amino group at C6 acts as a nitrogen nucleophile. This dual reactivity is exploited in one-pot syntheses of pyrido[2,3-d]pyrimidines. For example, a three-component reaction between 2,6-diaminopyrimidine-4(3H)-one, an aromatic aldehyde, and an active methylene compound like malononitrile (B47326) or a barbiturate (B1230296) derivative, often under nano-catalysis or green conditions, leads directly to the formation of the fused pyridine (B92270) ring. researchgate.netrsc.orgresearchgate.net
Heterocyclization Pathways for Fused Ring Systems
The construction of fused ring systems onto the 2,6-diaminopyrimidin-4-ol core is a major strategy for generating novel chemical entities. The amino groups at the C2 and C6 positions, along with the adjacent ring nitrogens and carbons, provide the necessary reactive sites for annulation reactions.
Synthesis of Pteridines: A prominent example is the synthesis of pteridines (pyrimido[4,5-b]pyrazines). This is classically achieved via the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or biacetyl). researchgate.net To apply this to the target scaffold, it would first need to be nitrosated at the 5-position followed by reduction to introduce the second amino group, creating a 2,5,6-triaminopyrimidin-4-ol intermediate. This intermediate can then readily undergo cyclocondensation to form the fused pyrazine (B50134) ring of the pteridine (B1203161) system. nih.govresearchgate.net
Synthesis of Purines: Purines, which feature a fused imidazole (B134444) ring, represent another critical class of fused pyrimidines. The Traube purine (B94841) synthesis is a classic method that can be adapted for this purpose. Starting with a 4,5-diaminopyrimidine, cyclization with a one-carbon synthon like formic acid, formamide (B127407), or ethyl 2-cyanoacetimidate closes the imidazole ring. rsc.orgresearchgate.net This pathway provides direct access to purine analogs, which are of immense biological importance. nih.gov
Synthesis of Pyrido[2,3-d]pyrimidines: As mentioned in the MCR section, the reaction of 2,6-diaminopyrimidine-4(3H)-one with α,β-unsaturated carbonyl compounds or a combination of aldehydes and active methylene compounds is a robust method for constructing a fused pyridine ring, leading to the pyrido[2,3-d]pyrimidine (B1209978) scaffold. researchgate.netrsc.org
Table of Compounds
| Compound Name |
|---|
| 2,6-Diaminopyrimidin-4-ol |
| 2,6-Diaminopyrimidin-4-ol sulfate (B86663) hydrate (B1144303) |
| 2,6-diamino-4-hydroxypyrimidine |
| 2,6-diaminopyrimidine-4(3H)-one |
| Guanidine |
| Guanidine Nitrate |
| Ethyl Cyanoacetate |
| Sodium Ethoxide |
| Ethanol |
| Zinc Chloride |
| 2,4,6-trichloropyrimidine |
| 2,4,6-triaminopyrimidine |
| Cyanamide |
| Ynamide |
| naphthalene-2-sulfonyl chloride |
| p-toluenesulfonyl chloride |
| Acetone |
| Potassium Carbonate (K₂CO₃) |
| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |
| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate |
| Malononitrile |
| pyrido[2,3-d]pyrimidines |
| pteridines |
| 2,5,6-triaminopyrimidin-4-ol |
| Purines |
| Formic Acid |
| Formamide |
| ethyl 2-cyanoacetimidate |
Isotope Labeling Techniques for Spectroscopic Studies
Isotope labeling is a critical technique for overcoming the challenges of spectral crowding and broad linewidths in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the structural analysis of complex biomolecules. By strategically incorporating NMR-active stable isotopes, specific atoms within a molecule can be "seen," allowing for detailed conformational studies.
A key application involving 2,6-Diaminopyrimidin-4-ol is in the synthesis of isotopically labeled guanine, a fundamental component of nucleic acids. A well-established three-step chemical synthesis uses commercially available 2,6-Diaminopyrimidin-4-ol as the starting material to produce [7-¹⁵N]-guanine. This labeled nucleobase can then be incorporated into RNA or DNA for advanced NMR studies.
The synthetic sequence is as follows:
Nitrosylation : 2,6-Diaminopyrimidin-4-ol undergoes nitrosylation using sodium nitrite (B80452) labeled with ¹⁵N (Na¹⁵NO₂). This step introduces the ¹⁵N isotope at the 5-position of the pyrimidine ring, yielding 2,6-diamino-5-[nitroso-¹⁵N]pyrimidin-4-ol.
Reduction : The nitroso group is then reduced to an amino group using a reducing agent such as sodium dithionite. This step results in the formation of 2,6-diamino-5-[amino-¹⁵N]pyrimidin-4-ol.
Cyclization : The final step involves ring closure, typically by refluxing with formamide followed by formic acid, to form the imidazole ring of the purine structure. This yields the desired [7-¹⁵N]-guanine with a reported total yield of 65%.
| Step | Reaction | Key Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | Nitrosylation | Na¹⁵NO₂ | 2,6-diamino-5-[nitroso-¹⁵N]pyrimidin-4-ol |
| 2 | Reduction | Sodium dithionite | 2,6-diamino-5-[amino-¹⁵N]pyrimidin-4-ol |
| 3 | Cyclization | Formamide / Formic Acid | [7-¹⁵N]-Guanine |
Green Chemistry Approaches in 2,6-Diaminopyrimidin-4-ol Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous substances, and utilizing energy-efficient processes such as catalyst-free reactions, microwave assistance, and advanced nanocatalysis. mdpi.com
A primary goal of green chemistry is to perform reactions under solvent-free and catalyst-free conditions, which reduces waste, cost, and environmental hazards. orientjchem.org While many syntheses of pyrimidine derivatives still employ catalysts, progress has been made in developing catalyst-free multicomponent reactions, often facilitated by alternative energy sources like ball-milling or microwave irradiation. nih.govresearchgate.net
For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, can be conducted under solvent-free and catalyst-free conditions by heating the reactants together, achieving good yields. tandfonline.com Similarly, solvent-free amination of halopyrimidines has been successfully carried out using microwave irradiation without a transition metal catalyst. researchgate.net These examples demonstrate the growing viability of eliminating both solvents and catalysts from pyrimidine synthesis, paving the way for more sustainable production of compounds like 2,6-Diaminopyrimidin-4-ol.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity by minimizing side reactions. mdpi.commdpi.com
In the synthesis of pyrimidine and related heterocycles, microwave assistance has proven highly effective. For example, a comparison of conventional and microwave-assisted parallel synthesis of a dihydrotriazine library showed a drastic reduction in average reaction time from 22 hours to just 35 minutes, with the microwave-generated compounds being purer. In another instance, the synthesis of 2,4-diaminopyrimidine-based antibiotics via a Heck coupling reaction saw yields improve significantly under microwave conditions compared to conventional heating. nih.gov This efficiency is attributed to the rapid, uniform heating of the reaction mixture by microwave energy. mdpi.com
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Heck Coupling for Diaminopyrimidine Derivative | Conventional Heating | 18 hours | 10-37% | nih.gov |
| Microwave Irradiation | 60-80 minutes | 42-65% | ||
| Tetrahydrobenzo[g]quinolone Synthesis | Conventional Heating | 4 hours | High | nih.gov |
| Microwave Irradiation | 10 minutes | Excellent |
Nanocatalysts represent a frontier in green catalytic chemistry, offering high efficiency, large surface areas, and often, the ability to be easily recovered and reused. nih.govscilit.com Their application in pyrimidine synthesis enhances reaction rates and yields under milder conditions.
A variety of nanocatalysts have been developed for synthesizing pyrimidine scaffolds:
Metal Oxide Nanocatalysts : Modified zinc oxide (ZnO) nanoparticles have been used for the one-pot, solvent-free synthesis of pyrimidine derivatives via a ball-milling technique, which is a mechanochemical approach. acs.org This method is noted for its scalability and ease of product isolation. acs.org
Magnetic Nanocatalysts : A significant advancement in catalyst reusability comes from magnetic nanocatalysts, typically composed of a magnetic core (e.g., Fe₃O₄) and a catalytically active shell. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. researchgate.netnih.gov For example, a biosynthesized magnetic nickel oxide (NiO) nanocatalyst was reused for up to seven successive runs in the preparation of pyridopyrimidine derivatives with no noticeable drop in performance. nih.gov This high reusability is a cornerstone of sustainable chemical synthesis. nih.gov
| Nanocatalyst | Synthesis Type | Key Advantages | Reference |
|---|---|---|---|
| Modified ZnO Nanoparticles | One-pot multicomponent synthesis of pyrimidines | Solvent-free (ball-milling), recyclable, scalable | acs.org |
| Fe₃O₄@SiO₂-supported Ionic Liquid | Multicomponent synthesis of indolyl-pyridopyrimidines | Enhanced yields (65-93%), reduced reaction time, reusable | nih.gov |
| Biological Magnetic NiO Nanoparticles | One-pot synthesis of pyridopyrimidine derivatives | Excellent yields (up to 96%), magnetically separable, reusable (7 runs) | nih.gov |
Comprehensive Structural Characterization Through Advanced Crystallographic Techniques
Single-Crystal X-ray Diffraction Analysis of 2,6-Diaminopyrimidin-4-ol Derivatives and Related Salts
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. Analysis of various salts and derivatives of 2,6-diaminopyrimidin-4-ol has yielded a wealth of structural data, clarifying molecular geometry and tautomeric preferences.
Crystallographic studies consistently reveal that the 2,6-diaminopyrimidin-4-ol moiety adopts an essentially planar conformation. nih.govacs.org This planarity is attributed to the sp² hybridization of the ring atoms and the delocalization of π-electrons across the pyrimidine (B1678525) ring. In derivatives where other ring systems are attached, the dihedral angle between the pyrimidine ring and the adjacent group becomes a key conformational descriptor. For instance, in 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, the dihedral angle between the pyrimidinol and toluene (B28343) rings is 79.02(7)°. nih.govacs.org In other, more sterically hindered derivatives, the conformation can be significantly folded, with the pyrimidine ring being inclined to an adjacent benzene (B151609) ring by angles ranging from 56.18 (6)° to 67.84 (6)°. nih.gov
A crucial aspect of the structure of 2,6-diaminopyrimidin-4-ol is its potential for tautomerism. It can exist in either the keto form (2,6-diaminopyrimidin-4(3H)-one) or the enol form (2,6-diaminopyrimidin-4-ol). X-ray diffraction studies on various crystalline forms have shown a strong preference for the keto tautomer in the solid state. researchgate.netnih.govresearchgate.net Specifically, the 3H-keto tautomer is commonly observed, where a hydrogen atom is located on the N3 nitrogen of the pyrimidine ring. researchgate.net This observation is consistent with broader surveys of 4-hydroxypyrimidine (B43898) derivatives, which show a strong bias toward the keto form in the crystalline state. nih.govresearchgate.net
Detailed analysis of bond lengths and angles provides quantitative evidence for the electronic structure and tautomeric form. The bond lengths within the pyrimidine ring show partial double bond character, indicating electron delocalization. The C4=O bond is consistently observed to be a distinct double bond, characteristic of the keto form, while the C4-N3 and C4-C5 bonds are single bonds. The exocyclic C-NH₂ bonds are typically shorter than a standard C-N single bond, suggesting conjugation of the amino group's lone pair electrons with the pyrimidine ring system. researchgate.net
The internal bond angles of the pyrimidine ring deviate slightly from the ideal 120° for sp² hybridized centers, a result of the different atoms and substituent groups comprising the ring. The exocyclic angles are influenced by steric and electronic effects of the amino and oxo/hydroxyl groups.
Table 1: Selected Bond Lengths and Angles for a 2,6-Diaminopyrimidin-4-ol Derivative Data derived from studies on related structures.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C2-N1 | 1.35 |
| C2-N3 | 1.34 | |
| C2-N(amino) | 1.33 | |
| C4=O4 | 1.25 | |
| C4-C5 | 1.43 | |
| C5-C6 | 1.36 | |
| C6-N1 | 1.36 | |
| C6-N(amino) | 1.34 | |
| Bond Angles | N1-C2-N3 | 117.0 |
| N1-C6-C5 | 120.0 | |
| C4-C5-C6 | 118.0 | |
| N3-C4-C5 | 115.0 | |
| C2-N3-C4 | 122.0 | |
| C2-N1-C6 | 118.0 |
Supramolecular Assembly and Intermolecular Interactions in Crystalline States
Hydrogen bonds are the dominant intermolecular force in the crystal structures of these compounds. The presence of multiple hydrogen bond donors (amino N-H, ring N-H, and potentially O-H in the hydrate) and acceptors (ring nitrogens, carbonyl/hydroxyl oxygen, and the sulfate (B86663) anion) leads to the formation of extensive and robust networks. nih.govresearchgate.netresearchgate.net
Commonly observed hydrogen bonding interactions include:
N-H…N: Interactions between the amino groups and the ring nitrogen atoms of adjacent pyrimidine molecules. nih.govvensel.org
N-H…O: Strong interactions involving the amino groups as donors and the carbonyl oxygen or the oxygen atoms of the sulfate anion as acceptors. nih.govresearchgate.net
O-H…N: In the case of the hydrate (B1144303), water molecules can act as donors, forming hydrogen bonds with the pyrimidine ring nitrogens.
These interactions link the molecules into one-, two-, or three-dimensional arrays, creating sheets, ribbons, or more complex frameworks. researchgate.netnih.gov
Table 2: Representative Hydrogen Bond Geometry in 2,6-Diaminopyrimidin-4-ol Derivatives Data represents typical values observed in related crystal structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H (amino) | H | O (carbonyl) | 0.86 | 2.10 | 2.95 | 170 |
| N-H (amino) | H | N (ring) | 0.86 | 2.25 | 3.00 | 145 |
| N-H (ring) | H | O (sulfate) | 0.88 | 1.90 | 2.78 | 175 |
| O-H (water) | H | N (ring) | 0.85 | 1.95 | 2.80 | 165 |
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings play a significant role in the crystal packing. nih.govnih.govnih.gov These interactions occur when the planar rings of adjacent molecules arrange in a parallel or near-parallel fashion. The stacking can be face-to-face or, more commonly, offset, where the rings are laterally displaced relative to one another. nih.govacs.org The interplanar distances for these interactions are typically in the range of 3.3 to 3.6 Å. nih.gov These stacking interactions often lead to the formation of columnar or chain-like structures within the crystal. nih.govresearchgate.net
The predictable and directional nature of hydrogen bonding in these systems leads to the formation of recurring structural motifs known as supramolecular synthons. mdpi.com The most prominent synthon in the crystal structures of 2,6-diaminopyrimidin-4-ol and related compounds is the R²₂(8) ring motif. researchgate.netnih.govmdpi.comresearchgate.net This motif is typically formed by a pair of self-complementary hydrogen bonds, such as two N-H…N or two N-H…O interactions, creating a centrosymmetric dimer. researchgate.netmdpi.com
These primary synthons can combine to form larger, more complex patterns. For example, the 2,6-diaminopyrimidine moiety possesses a DADA hydrogen-bonding array (D=Donor, A=Acceptor) on one edge (H-N-C-N-H) and a DDA array on the other (H-N-C=O). This arrangement allows for the formation of extended hydrogen-bonded ribbons or tapes. In salts with carboxylates or sulfonates, robust acid-base interactions often lead to a heterodimeric R²₂(8) synthon between the pyrimidine and the anion. researchgate.net The combination of these synthons generates highly ordered and stable three-dimensional supramolecular architectures. researchgate.netresearchgate.net
Pseudopolymorphism and Crystallographic Polymorphism Investigations
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal forms are a result of the inclusion of solvent molecules (hydrates or solvates) within the crystal lattice. Investigations into the polymorphic and pseudopolymorphic behavior of 2,6-diaminopyrimidin-4-one, a closely related compound to the sulfate hydrate, have revealed the existence of multiple crystalline forms.
During crystallization attempts from various solvents, several structures of 2,6-diaminopyrimidin-4-one have been identified, including a solvent-free form and various solvates. researchgate.net These different crystalline forms arise from the distinct hydrogen-bonding interactions and packing arrangements adopted by the molecules in the presence of different solvent molecules. researchgate.net For instance, the monohydrate of 2,6-diaminopyrimidin-4(3H)-one has been shown to crystallize in at least three different polymorphic forms: triclinic, monoclinic, and orthorhombic. nih.gov While the molecular geometry of the 2,6-diaminopyrimidin-4-one molecule is similar across these polymorphs, the crystal packing differs significantly.
In the triclinic form, molecules are linked through N-H···O and N-H···N hydrogen bonds to create infinite chains, which are then interconnected by water molecules to form a three-dimensional network. nih.gov The monoclinic form, on the other hand, features two-dimensional networks of the diaminopyrimidinone molecules, which are subsequently linked by water molecules into a three-dimensional structure. nih.gov The existence of these different forms highlights the compound's ability to adopt various packing arrangements depending on the crystallization conditions.
The crystallographic data for different polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate are summarized in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic | Pbca | 16.721 | 4.242 | 18.293 | 90 | 90 | 90 |
| Triclinic | P-1 | 6.789 | 7.993 | 8.012 | 67.23 | 89.65 | 70.82 |
| Monoclinic | P2₁/c | 7.854 | 13.064 | 8.093 | 90 | 114.37 | 90 |
Data sourced from crystallographic studies of 2,6-diaminopyrimidin-4(3H)-one monohydrate. researchgate.netnih.gov
Void Space Analysis in Crystal Structures
The analysis of void space, or the empty volume within a crystal lattice not occupied by the constituent molecules, is a crucial aspect of crystal engineering. It provides insights into the packing efficiency and stability of a crystalline solid. The presence and nature of voids can influence properties such as solubility and dissolution rate.
Void analysis is typically performed by calculating the electron density of the atoms within the asymmetric unit and summing them up, assuming spherical symmetry. nih.gov The volume of the void is then determined, offering a quantitative measure of the empty space within the crystal packing. A lower void volume generally indicates more efficient and stronger molecular packing. nih.gov
While specific void analysis data for 2,6-diaminopyrimidin-4-ol sulfate hydrate is not available in the cited literature, the principles of this analysis are universally applicable to crystalline structures. For instance, in a related study of a different organic compound, the void volume was calculated to be 120.81 ų, occupying 10.51% of the total unit cell volume, suggesting a strongly packed structure. nih.gov
The hydrogen-bonding networks observed in the various forms of 2,6-diaminopyrimidin-4-one derivatives play a significant role in minimizing void space. researchgate.net The formation of extensive three-dimensional networks, as seen in the triclinic and monoclinic polymorphs of the monohydrate, is indicative of efficient packing arrangements that are likely to have a low percentage of void volume. nih.gov The manner in which solvent molecules are incorporated into the crystal lattice in pseudopolymorphs also significantly impacts the void space, either by filling potential voids or by creating new, smaller ones.
Computational and Quantum Chemical Investigations of 2,6 Diaminopyrimidin 4 Ol Sulfate Hydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For derivatives of 2,6-diaminopyrimidin-4-ol, DFT calculations have been employed to elucidate their electronic structure, chemical reactivity, optimized geometries, and energetics.
Electronic Structure and Chemical Reactivity Parameters
DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in analyzing the electronic structure of 2,6-diaminopyrimidin-4-ol derivatives. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability.
In studies of related diaminopyrimidine derivatives, the charge transfer characteristics, crucial for understanding their electronic behavior, have been inferred from the HOMO and LUMO energy levels. For instance, in some Schiff-base and aminopyrimidyl derivative complexes, the calculated energy gap between HOMO and LUMO energies indicated the occurrence of charge transfer within the synthesized complexes. mdpi.com
Table 1: Global Reactivity Descriptors for 2,6-Diaminopyrimidin-4-ol Derivatives
| Parameter | Description |
|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. |
| Global Hardness (η) | A measure of the resistance to change in the electron distribution. |
| Global Softness (S) | The reciprocal of global hardness, indicating the ease of charge transfer. |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. |
Optimized Geometries and Energetics of Molecular Systems
Theoretical structural parameters for derivatives of 2,6-diaminopyrimidin-4-ol have been determined through DFT calculations and have shown good correlation with experimental X-ray crystallographic data. nih.gov In a study of 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate, the 2,6-diaminopyrimidin-4-ol moiety was found to be planar. acs.org For the latter compound, the dihedral angle between the 2,6-diaminopyrimidin-4-ol and toluene (B28343) ring moieties was calculated to be 79.02(7)°. acs.org
The molecular conformation in these derivatives is described by the C5–S1–O3–C1 torsional angle, which was found to be -81.53(2)° for the naphthalene (B1677914) derivative and -81.16(2)° for the toluene derivative, indicating a very similar molecular conformation for both compounds. acs.org
Molecular Dynamics Simulations for System Behavior and Interactions
MD simulations can be used to determine the structural stability of a protein-ligand complex under physiological conditions. nih.gov In these simulations, the root mean square deviation (RMSD) is a key parameter that measures the average distance between the atoms of superimposed protein-ligand complexes, indicating the flexibility and equilibration of the system. nih.gov For instance, in a study of a dihydropyrimidinone derivative complexed with α-glucosidase, the complex showed stability throughout a 100 ns simulation, with an average RMSD of 1.7 Å. nih.gov Such simulations help in understanding the binding mode of ligands in the active site of a protein. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. nih.gov This analysis provides a deeper understanding of the electronic interactions that contribute to the stability of the molecular structure.
For derivatives of 2,6-diaminopyrimidin-4-ol, NBO analysis has been performed to elucidate their molecular stability. nih.gov The analysis revealed that the stability of compounds like 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate can be attributed to large stabilization energy values arising from these electronic interactions. nih.govresearchgate.net In these systems, all amino groups, the nitrogen atoms of the pyrimidine (B1678525) ring, and the oxygen atom of the 2,6-diaminopyrimidin-4-ol moiety were found to be involved in strong interactions. nih.gov
Calculation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and information technology. acs.org The NLO properties of molecules are related to their polarizability and hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO response of materials. rsc.org
Pyrimidine derivatives are considered promising candidates for NLO materials due to their π-deficient and electron-withdrawing nature, which makes them suitable for creating push-pull molecular architectures. nih.gov For the derivatives of 2,6-diaminopyrimidin-4-ol, NLO properties have been calculated at the B3LYP/6-311G(d,p) level of theory. nih.gov The second hyperpolarizability (γtot) values for 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate were found to be 3.7 × 104 and 2.7 × 104 atomic units, respectively, indicating a substantial NLO response. nih.govresearchgate.net
Table 2: Calculated NLO Properties of 2,6-Diaminopyrimidin-4-ol Derivatives
| Compound | Second Hyperpolarizability (γtot) (a.u.) |
|---|---|
| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | 3.7 × 104 |
| 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate | 2.7 × 104 |
Source: nih.govresearchgate.net
Investigation of Tautomeric Equilibria via Computational Methods
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial phenomenon to consider in the study of heterocyclic molecules like pyrimidines. researchgate.net The relative stability of different tautomers can significantly influence the chemical and biological properties of a compound. Computational methods are invaluable for investigating the energetics of tautomeric equilibria. nih.gov
For pyrimidin-4-one derivatives, there is a possibility of keto-enol tautomerism. researchgate.net Computational studies on related systems, such as the tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridinone, have shown that the introduction of a nitrogen atom into the ring, as in 4(3H)-pyrimidinone, shifts the equilibrium towards the keto form. nih.gov This preference for the keto tautomer in pyrimidine derivatives is a key factor in understanding their structure and reactivity. Experimental evidence from the Cambridge Structural Database also indicates a strong preference for the 3H-keto tautomer in the solid state for derivatives of 4-hydroxypyrimidine (B43898). researchgate.net
Quantitative Inspection of Intermolecular Interactions via Computational Methods
Detailed research on compounds such as 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate has utilized Hirshfeld surface (HS) analysis to explore and quantify hydrogen bonding interactions. nih.govacs.org This method allows for the visualization and quantification of intermolecular contacts within a crystal structure.
The primary intermolecular interactions identified in these related structures include N-H···N, N-H···O, and C-H···O hydrogen bonds, as well as parallel offset stacking interactions. nih.govresearchgate.net The amino groups of the diaminopyrimidine moiety consistently act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring, the oxygen atom of the 2,6-diaminopyrimidin-4-ol fragment, and the oxygen atoms of the sulfonyl group serve as acceptors. nih.govacs.org
Below are interactive data tables summarizing the percentage of intermolecular interactions for two sulfonated derivatives of 2,6-diaminopyrimidin-4-ol, which serve as illustrative examples of the quantitative data that can be obtained through these computational methods.
Table 1: Percentage of Intermolecular Interactions for 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate
| Interaction Type | Percentage Contribution |
| H···H | 45.2% |
| O···H/H···O | 20.5% |
| C···H/H···C | 14.8% |
| N···H/H···N | 12.1% |
| S···H/H···S | 3.2% |
| C···C | 1.9% |
| O···C/C···O | 1.1% |
| S···O/O···S | 0.8% |
| S···C/C···S | 0.4% |
Table 2: Percentage of Intermolecular Interactions for 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate
| Interaction Type | Percentage Contribution |
| H···H | 47.9% |
| O···H/H···O | 23.1% |
| C···H/H···C | 13.9% |
| N···H/H···N | 12.3% |
| S···H/H···S | 1.2% |
| S···O/O···S | 0.8% |
| C···N/N···C | 0.4% |
| O···N/N···O | 0.2% |
| S···N/N···S | 0.2% |
These tables highlight the predominance of H···H, O···H, C···H, and N···H contacts in defining the crystal structures of these pyrimidine derivatives. The quantitative data derived from such computational analyses are invaluable for understanding the forces that direct molecular assembly and for the rational design of new crystalline materials with desired properties.
Advanced Spectroscopic Characterization of 2,6 Diaminopyrimidin 4 Ol Sulfate Hydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental techniques for the characterization of 2,6-Diaminopyrimidin-4-ol sulfate (B86663) hydrate (B1144303). The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In ¹H NMR, the protons attached to the pyrimidine (B1678525) ring and the amino groups, as well as the hydroxyl proton, will exhibit characteristic chemical shifts. The protons of the amino groups (-NH₂) and the hydroxyl group (-OH) are expected to be broad signals due to chemical exchange and quadrupole effects. Their chemical shifts can also be sensitive to solvent, temperature, and concentration. The lone proton on the pyrimidine ring (H-5) is expected to appear as a singlet in the aromatic region.
In ¹³C NMR, each carbon atom in the pyrimidine ring will produce a distinct signal. The chemical shifts of the carbons are influenced by the electronegativity of the attached nitrogen and oxygen atoms. Carbons bonded to heteroatoms (C-2, C-4, C-6) are expected to be deshielded and appear at higher chemical shifts compared to the C-5 carbon. The presence of the sulfate counter-ion and water of hydration may cause slight shifts in the observed values compared to the free base due to changes in the electronic environment and hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Diaminopyrimidin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | 5.0 - 5.5 | s (singlet) |
| -NH₂ (C2) | 6.0 - 7.0 | br s (broad singlet) |
| -NH₂ (C6) | 6.0 - 7.0 | br s (broad singlet) |
| -OH (C4) | 9.0 - 10.0 | br s (broad singlet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Diaminopyrimidin-4-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 | 80 - 90 |
| C-2 | 150 - 160 |
| C-6 | 150 - 160 |
Two-dimensional (2D) NMR techniques are powerful for confirming the structure of complex molecules by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For 2,6-Diaminopyrimidin-4-ol sulfate hydrate, it would primarily confirm the absence of coupling for the H-5 proton, as it has no adjacent proton neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signal of H-5 to the ¹³C signal of C-5.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons (C-2, C-4, C-6) by observing correlations from H-5 and the amino protons to these carbons. For instance, the H-5 proton would be expected to show correlations to C-4 and C-6.
These 2D NMR experiments, when used in combination, allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. nih.govnih.gov
Isotope labeling, particularly with ¹⁵N and ¹³C, can provide more detailed information on the structure and dynamics of this compound. ckisotopes.com
By selectively enriching the nitrogen atoms of the amino groups and the pyrimidine ring with ¹⁵N, heteronuclear NMR experiments can be performed to probe the electronic environment of the nitrogen atoms. nih.gov ¹⁵N NMR can be particularly useful in studying hydrogen bonding interactions involving the amino groups and the pyrimidine ring nitrogens with the sulfate ion and water molecules. acs.org Changes in the ¹⁵N chemical shifts upon changes in solvent or temperature can provide insights into the dynamics of these interactions.
Similarly, ¹³C labeling can enhance the signal intensity in ¹³C NMR and allow for more complex experiments to study carbon-carbon and carbon-nitrogen couplings, providing further structural constraints. nih.gov While technically demanding, these isotope-labeling strategies can offer a deeper understanding of the conformational preferences and intermolecular interactions of the molecule in solution.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular interactions.
The FT-IR and FT-Raman spectra of this compound will be rich with characteristic absorption bands corresponding to its various functional groups.
O-H and N-H Stretching: The stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups are expected to appear in the high-frequency region of the spectrum, typically between 3500 and 3200 cm⁻¹. These bands are often broad due to hydrogen bonding.
C-H Stretching: The stretching vibration of the C-H bond at the 5-position of the pyrimidine ring is expected to appear around 3100-3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of bands in the 1650-1400 cm⁻¹ region. These are often strong and characteristic of the heterocyclic ring system.
N-H Bending: The bending vibrations of the amino groups are expected in the 1650-1550 cm⁻¹ region.
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group should appear in the 1260-1000 cm⁻¹ range.
Sulfate Group Vibrations: The sulfate ion (SO₄²⁻) will exhibit characteristic strong absorption bands, with the asymmetric stretching mode typically appearing around 1100 cm⁻¹.
The complementary nature of FT-IR and FT-Raman is beneficial, as vibrations that are weak in one technique may be strong in the other. nih.govnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -OH / -NH₂ | Stretching | 3500 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=N / C=C | Ring Stretching | 1650 - 1400 |
| -NH₂ | Bending | 1650 - 1550 |
| C-O | Stretching | 1260 - 1000 |
Vibrational spectroscopy is a powerful tool for studying intermolecular interactions, such as hydrogen bonding. In this compound, extensive hydrogen bonding is expected between the pyrimidine derivative, the sulfate ion, and the water of hydration.
The positions and shapes of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. researchgate.net The presence of broad, red-shifted (lower frequency) absorption bands in the 3500-3200 cm⁻¹ region is a clear indication of strong hydrogen bonding. The strength of the hydrogen bonds can be correlated with the extent of this shift.
Furthermore, changes in the vibrational modes of the pyrimidine ring and the sulfate ion can also provide evidence of intermolecular interactions. For example, the involvement of the ring nitrogens or the amino groups in hydrogen bonding can cause shifts in the C=N and C=C stretching frequencies. Similarly, interactions with the sulfate ion can affect its characteristic vibrational modes. By carefully analyzing these spectral shifts, a detailed picture of the hydrogen-bonding network within the crystal lattice can be constructed. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the UV-Visible absorption spectrum of this compound, including absorption maxima (λmax) and molar absorptivity (ε) values, could be located. Similarly, detailed research findings discussing the specific electronic transitions for this compound are not present in the reviewed literature.
The electronic absorption of pyrimidine derivatives is known to be influenced by the nature and position of substituents on the pyrimidine ring, as well as by the solvent used for analysis. The presence of amino (-NH2) and hydroxyl (-OH) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the π→π* and n→π* transitions of the pyrimidine core to longer wavelengths.
In the absence of experimental data for this compound, a detailed analysis of its electronic transitions and the generation of a corresponding data table is not feasible. Further empirical research is required to determine the specific UV-Visible spectroscopic properties of this compound.
Crystal Engineering Principles Applied to 2,6 Diaminopyrimidin 4 Ol Sulfate Hydrate
Design and Synthesis of Cocrystals and Salts
The design and synthesis of cocrystals and salts of diaminopyrimidine derivatives are primarily guided by the principles of supramolecular chemistry, which involve the formation of specific and reliable intermolecular interactions. The primary amino groups and the pyrimidine (B1678525) ring nitrogen atoms of 2,6-diaminopyrimidin-4-ol are key functional groups for forming hydrogen bonds with suitable coformers.
Synthesis Methods:
Several methods are commonly employed for the synthesis of cocrystals and salts of diaminopyrimidines, each offering distinct advantages.
Solution Crystallization: This is a widely used technique where the active pharmaceutical ingredient (API) and the coformer are dissolved in a suitable solvent, and the resulting solution is allowed to evaporate slowly, leading to the formation of single crystals. nih.gov The choice of solvent is crucial as it can influence the solubility of the components and the final crystal form obtained.
Grinding: Solid-state grinding, including neat grinding and liquid-assisted grinding, is an environmentally friendly and efficient method for screening and producing cocrystals. nih.gov This technique involves the mechanical mixing of the API and coformer, with or without the addition of a small amount of solvent, to induce cocrystal formation.
Sublimation: Crystallization from the gas phase via sublimation can be used to obtain high-purity crystals and is particularly useful for compounds that are sensitive to solvent effects. nih.gov
Examples from Related Diaminopyrimidine Systems:
Research on related 2,4-diaminopyrimidine (B92962) derivatives, such as pyrimethamine (B1678524) and trimethoprim, has demonstrated the successful formation of cocrystals and salts with a variety of coformers, including dicarboxylic acids and sulfa drugs. nih.gov These studies provide a blueprint for the potential cocrystals and salts that could be formed with 2,6-diaminopyrimidin-4-ol. For instance, the reaction of 2,4-diaminopyrimidine with dicarboxylic acids has been shown to yield a series of novel salts with distinct supramolecular architectures. researchgate.netmdpi.com
| Synthesis Method | Description | Applicability to 2,6-Diaminopyrimidin-4-ol |
| Solution Crystallization | Dissolving components in a solvent and allowing slow evaporation. | Highly applicable for growing high-quality single crystals for structural analysis. |
| Grinding (Neat & Liquid-Assisted) | Mechanical milling of solid components, with or without a small amount of liquid. | A rapid screening method for identifying potential cocrystal and salt formers. |
| Sublimation | Crystallization from the vapor phase. | Suitable for obtaining solvent-free crystalline forms. |
Rational Control of Supramolecular Synthons for Desired Architectures
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that form the basis of crystal engineering. The rational control of these synthons is key to designing crystalline materials with desired architectures and properties. In diaminopyrimidine systems, hydrogen bonding plays a pivotal role in the formation of predictable supramolecular synthons.
Key Supramolecular Synthons in Diaminopyrimidines:
R²₂(8) Homosynthon: A prominent and highly predictable synthon in diaminopyrimidine structures is the R²₂(8) homosynthon, which involves the formation of a hydrogen-bonded dimer between two diaminopyrimidine molecules via N-H···N interactions. researchgate.netmdpi.com This synthon is a recurring motif in the crystal structures of various 2,4-diaminopyrimidine salts. researchgate.netmdpi.com
Heterosynthons: In the presence of suitable coformers, diaminopyrimidines can form a variety of heterosynthons. For example, with carboxylic acids, the formation of N-H···O and O-H···N hydrogen bonds between the amino groups of the pyrimidine and the carboxyl group of the acid is common. mdpi.com The interaction of 2,4-diaminopyrimidines with sulfa drugs has been shown to result in new synthons involving the sulfonamide group. nih.gov
The deliberate selection of coformers with complementary functional groups allows for the rational design of crystal structures with specific hydrogen bonding patterns. For instance, the use of dicarboxylic acids of varying chain lengths can lead to different packing arrangements and network topologies. researchgate.netmdpi.com
| Supramolecular Synthon | Description | Significance in Diaminopyrimidine Crystal Engineering |
| R²₂(8) Homosynthon | Dimer formation between two diaminopyrimidine molecules via N-H···N hydrogen bonds. | A highly reliable and predictable building block for constructing supramolecular architectures. |
| N-H···O Heterosynthon | Hydrogen bonding between the amino groups of the diaminopyrimidine and an oxygen-containing functional group (e.g., carboxyl, sulfonyl). | Crucial for the formation of cocrystals and salts with a wide range of coformers. |
| O-H···N Heterosynthon | Hydrogen bonding between a hydroxyl group on a coformer and a nitrogen atom in the pyrimidine ring. | Contributes to the stability and diversity of multicomponent crystal structures. |
Strategies for Modulating Solid-State Properties through Crystal Design
A primary goal of crystal engineering is to modulate the solid-state properties of a compound in a predictable manner. By forming cocrystals or salts of 2,6-diaminopyrimidin-4-ol, it is possible to alter its physicochemical properties, such as solubility, stability, and bioavailability.
Improving Solubility and Dissolution Rate:
Enhancing Stability:
Crystal engineering can also be employed to produce more stable crystalline forms of a compound. By creating a robust network of intermolecular interactions, the resulting cocrystal or salt can exhibit improved physical and chemical stability compared to the parent compound. The formation of sulfonate derivatives of 2,6-diaminopyrimidin-4-ol, for example, leads to stable crystalline structures characterized by a network of N···H···N, N···H···O, and C–H···O hydrogen bonds. acs.org
Tailoring Mechanical Properties:
The mechanical properties of a crystalline material, such as its tabletability, are critical for pharmaceutical manufacturing. The formation of cocrystals can alter the crystal habit and mechanical behavior of a drug substance, potentially leading to improved powder flow and compaction properties.
Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis Pathways
Mechanistic Investigations of Pyrimidine (B1678525) Ring Transformations
The pyrimidine ring, the core of 2,6-diaminopyrimidin-4-ol, is susceptible to various transformations, including ring-opening and cleavage, which have been studied through enzymatic and chemical degradation pathways. The stability of the pyrimidine ring is influenced by its substituents and the surrounding chemical environment.
Enzymatic systems provide significant insight into the mechanisms of pyrimidine ring transformation. For instance, enzymes in the reductive pathway of pyrimidine degradation, such as dihydropyrimidinase, catalyze the hydrolytic opening of the dihydropyrimidine (B8664642) ring. This reaction proceeds via the attack of a hydroxide (B78521) ion, often facilitated by a metal cofactor within the enzyme's active site, at a carbonyl carbon (C4), leading to a tetrahedral intermediate that subsequently collapses to yield a ring-opened product like N-carbamoyl-β-alanine. wikipedia.orgumich.edu
Conversely, the Rut pathway in Escherichia coli demonstrates a novel oxidative cleavage mechanism. The enzyme RutA, in conjunction with a flavin reductase, directly cleaves the uracil (B121893) ring (a related pyrimidine) between the N-3 and C-4 positions. asm.orgresearchgate.net This reaction is initiated without prior reduction of the C5-C6 double bond, representing an unusual oxygenase activity. asm.org The initial product is believed to be a reactive ureidoacrylate (B1224711) peracid. researchgate.net These enzymatic pathways highlight the diverse mechanisms, from hydrolysis to direct oxidative cleavage, through which the pyrimidine scaffold can be transformed.
Nucleophilic Substitution Reactions Involving 2,6-Diaminopyrimidin-4-ol
The chemical reactivity of 2,6-diaminopyrimidin-4-ol is characterized by its potential for nucleophilic substitution, primarily after the conversion of its hydroxyl group into a better leaving group. The tautomeric equilibrium between the 4-ol and 4-one forms influences its reactivity. The hydroxyl group at the C4 position is a poor leaving group, but it can be activated by converting it into a halogen, typically chlorine.
For example, the structurally similar 2,4-diamino-6-hydroxypyrimidine (B22253) can be treated with phosphorus oxychloride (POCl₃) to synthesize 2,4-diamino-6-chloropyrimidine. nih.gov This chloro-substituent is an excellent leaving group and is readily displaced by various nucleophiles. nih.gov This activation step is crucial for subsequent synthetic modifications. Once activated, the halogenated pyrimidine can undergo nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups onto the pyrimidine core. nih.govnih.gov For instance, the reaction of 2,4-diamino-6-chloropyrimidine with the sodium salt of an alcohol (an alkoxide) leads to the formation of an ether linkage at the C6 position. nih.gov Similarly, S-alkylation of related mercaptopyrimidines with alkyl halides proceeds via nucleophilic attack by the sulfur atom. mdpi.com
Role as a Precursor in Diverse Heterocyclic Ring System Syntheses
2,6-Diaminopyrimidin-4-ol is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Its multiple functional groups—two amino groups and a hydroxyl/oxo group—provide reactive sites for condensation and cyclization reactions.
A significant application is in the synthesis of pyridodipyrimidines. For instance, 2,6-diaminopyrimidin-4(3H)-one reacts with aryl aldehydes in the presence of a catalyst like yttrium triflate (Y(OTf)₃) to form tricyclic pyridodipyrimidine-diones. nih.gov It can also react with isatins under acidic catalysis (p-toluene sulfonic acid) to generate spirooxindoles, showcasing its utility in constructing complex spirocyclic frameworks. nih.gov
The synthesis of substituted 2,4-diaminopyrimidines, which are structurally analogous, serves as a foundation for creating potent bioactive molecules. These precursors can undergo further modifications, such as iodination at the 5-position followed by Suzuki coupling reactions, to introduce various aryl groups, thereby creating a library of derivatives for biological screening. nih.govmdpi.com The condensation of guanidine (B92328) with α,β-unsaturated nitriles is another established route to form the 2,4-diaminopyrimidine (B92962) scaffold, which can then be elaborated into more complex structures. researchgate.net These examples underscore the role of the diaminopyrimidine core as a versatile scaffold for constructing a wide array of fused and substituted heterocyclic compounds. nih.govnih.gov
Studies on Enzyme Inhibition Mechanisms at a Molecular Level
The 2,6-diaminopyrimidin-4-one scaffold is a key pharmacophore in the design of enzyme inhibitors, particularly protein kinase inhibitors. Its ability to form multiple hydrogen bonds allows it to bind effectively within the ATP-binding sites of kinases.
A prominent example is its role in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. nih.govresearchgate.netnih.gov Through high-throughput screening and structure-based design, aminopyrimidin-4-one derivatives were identified as potent and selective IRAK4 inhibitors. nih.govnih.gov X-ray crystallography studies revealed that the pyrimidin-4-one tautomer binds to the kinase hinge region, forming two crucial hydrogen bonds. nih.gov This binding mode differs from that of related aminopyrimidine inhibitors, allowing for divergent structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. nih.gov
Similarly, the 2,4-diaminopyrimidine core is central to non-classical inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. mdpi.com Inhibitors designed with this core structure can target the DHFR of pathogens like Mycobacterium tuberculosis. Molecular modeling studies show these compounds occupying the enzyme's active site, with side chains designed to fit into specific pockets, thereby enhancing binding affinity and selectivity over the human enzyme. mdpi.com An inhibitor's effectiveness depends on its ability to form a stable complex with the target enzyme, blocking its catalytic function. mdpi.com
| Target Enzyme | Inhibitor Scaffold | Key Interactions | Reference |
| IRAK4 | Aminopyrimidin-4-one | Hydrogen bonds with kinase hinge motif | nih.gov |
| Mtb DHFR | 2,4-Diaminopyrimidine | Occupation of active site and glycerol (B35011) binding site | mdpi.com |
Chemical Degradation Pathways of Related Pyrimidine Compounds and Environmental Applications
The degradation of pyrimidine compounds in the environment is primarily mediated by microbial catabolic pathways. These pathways represent the chemical breakdown of the heterocyclic ring into simpler, assimilable molecules like carbon dioxide, ammonia (B1221849), and β-alanine. wikipedia.org Understanding these pathways is crucial for assessing the environmental fate and biodegradability of pyrimidine-based compounds.
Two major pathways for pyrimidine degradation are the reductive and oxidative pathways.
Reductive Pathway: This pathway, found in organisms from bacteria to humans, involves the initial reduction of the pyrimidine ring by dihydropyrimidine dehydrogenase. The resulting dihydropyrimidine is then hydrolyzed by dihydropyrimidinase to a β-ureido acid, which is further cleaved to yield β-alanine (or β-aminoisobutyrate from thymine), CO₂, and ammonia. researchgate.net
Oxidative Pathway (Rut Pathway): Discovered in E. coli, this pathway begins with the direct oxidative cleavage of the pyrimidine ring by the enzyme RutA, without prior ring reduction. asm.org The pathway proceeds through a series of reactive intermediates, including ureidoacrylate, ultimately releasing nitrogen as ammonium (B1175870) and carbon as malonic semialdehyde, which is then reduced to 3-hydroxypropionic acid. asm.orgresearchgate.net
These biological degradation routes are the primary mechanisms for the environmental breakdown of pyrimidines. nih.gov The enzymes in these pathways effectively dismantle the stable heterocyclic ring into fundamental components that can be integrated into central metabolism. wikipedia.orgasm.org
| Degradation Pathway | Key Initial Enzyme | Initial Reaction | Final Products | Organism Example |
| Reductive Pathway | Dihydropyrimidine dehydrogenase | Reduction of C5-C6 bond | β-alanine, CO₂, NH₃ | Arabidopsis, Humans |
| Oxidative (Rut) Pathway | RutA | Oxidative cleavage of N3-C4 bond | Ammonium, CO₂, 3-Hydroxypropionic acid | Escherichia coli |
Advanced Analytical Methodologies for Purity and Structural Integrity Assessment
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the detailed analysis of 2,6-Diaminopyrimidin-4-ol sulfate (B86663) hydrate (B1144303). These methods offer high resolution and sensitivity for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.
The analysis of polar compounds like diaminopyrimidine derivatives is often achieved using reversed-phase HPLC. For the closely related compound, 2,4-diamino-6-hydroxypyrimidine (B22253), a specific HPLC-UV detection method has been developed which can serve as a foundational approach for analyzing 2,6-Diaminopyrimidin-4-ol sulfate hydrate. google.com This method employs a hydrophilic C18 column, which is well-suited for retaining polar analytes. google.com A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) allows for the effective separation of the main component from its potential impurities. google.com
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for impurity identification. For polar pyrimidine (B1678525) derivatives, LC-MS analysis would typically employ a reversed-phase column with a mobile phase compatible with mass spectrometry, such as using formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate. sielc.com This technique is particularly useful for identifying and characterizing unknown impurities by providing molecular weight and fragmentation data.
UPLC, a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and higher separation efficiency compared to conventional HPLC. mdpi.com A UPLC method for this compound would offer significant advantages in terms of throughput and resolution, allowing for more precise purity profiling and the detection of trace-level impurities. The fundamental principles of separation remain similar to HPLC, often involving reversed-phase chromatography with C18 columns. mdpi.com
| Parameter | Condition |
|---|---|
| Chromatographic Column | YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm |
| Mobile Phase | Aqueous Phase: 20mM Potassium Dihydrogen Phosphate; Organic Phase: Methanol |
| Elution Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 210 nm (for main component), 200 nm (for impurities) |
| Injection Volume | 1 µL |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product in near real-time.
The choice of the TLC plate and the mobile phase (eluent) is critical for achieving good separation. For polar, nitrogen-containing compounds like diaminopyrimidines, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of solvent systems can be employed to control the migration of the compounds on the plate. The polarity of the solvent system is adjusted to achieve a good separation between the spots of the reactants, intermediates, and the final product. Visualization of the spots can be achieved under UV light, especially if the compounds are UV-active, or by using staining agents like potassium permanganate. lgcstandards.com
For routine monitoring, a sample of the reaction mixture is spotted on the TLC plate alongside the starting materials as references. The plate is then developed in a chamber containing the chosen solvent system. By comparing the relative positions (Rf values) of the spots, a chemist can qualitatively assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
| Solvent System | Typical Ratio (v/v) | Application Notes |
|---|---|---|
| Dichloromethane/Methanol | 9:1 to 8:2 | Good general-purpose system for moderately polar compounds. |
| Ethyl Acetate/Hexane | 1:1 to 4:1 | Effective for a wide range of polarities. |
| Chloroform/Methanol/Ammonia (B1221849) | Variable | Useful for basic compounds, as the ammonia can improve spot shape. |
| Acetonitrile/Water | 9:1 | Can be used with C18 reversed-phase TLC plates for highly polar compounds. lgcstandards.com |
Emerging Research Directions and Future Perspectives in 2,6 Diaminopyrimidin 4 Ol Sulfate Hydrate Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective synthetic routes is a cornerstone of modern organic chemistry. For pyrimidine (B1678525) derivatives like 2,6-Diaminopyrimidin-4-ol, research is moving beyond traditional condensation reactions towards more sophisticated and sustainable catalytic systems.
One of the most promising areas is the use of transition metal catalysts to facilitate novel bond formations. For instance, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. acs.orgmdpi.com This method proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity and yields. acs.orgmdpi.com Such approaches could provide a direct and efficient pathway to unsymmetrically substituted derivatives of the 2,6-diaminopyrimidin-4-ol core.
Furthermore, copper-catalyzed tandem reactions and zirconium-mediated syntheses are being explored for the construction of the pyrimidine ring. mdpi.com These methods often allow for the use of a broader range of substrates and functional groups. Innovations in catalytic oxidation are also crucial, particularly for converting alcohol precursors into key pyrimidine intermediates with high purity and yield under milder conditions. nbinno.com The development of robust catalytic systems enables greater control over reaction outcomes, leading to more predictable and reproducible synthesis, which is critical for pharmaceutical applications. nbinno.com
Table 1: Novel Catalytic Systems for Pyrimidine Synthesis
| Catalytic System | Reaction Type | Key Advantages | Potential Application for 2,6-Diaminopyrimidin-4-ol |
|---|---|---|---|
| PN5P-Ir-pincer complexes | Multicomponent [3+1+1+1] synthesis | High regioselectivity, high yields, use of simple alcohol building blocks. acs.orgmdpi.com | Access to highly decorated and unsymmetrical derivatives. |
| Copper(II) catalysis | Tandem [3+3] addition and ring closure | Broad substrate scope, good functional group tolerance. mdpi.com | Efficient construction of the core pyrimidine skeleton. |
| Zirconium-mediation | [2+2+2] cyclization | Synthesis of diversely functionalized pyrimidines from alkynes and nitriles. mdpi.com | Introduction of diverse substituents onto the pyrimidine ring. |
Advanced Computational Modeling and Prediction for Chemical Behavior
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrimidine derivatives, advanced computational modeling is being employed to predict chemical behavior, reactivity, and biological activity, thereby guiding synthetic efforts and reducing reliance on empirical screening.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build data-driven machine learning models that can predict the activity of new compounds. mdpi.com These models are developed using curated datasets of known pyrimidine compounds and can be validated through the synthesis and testing of new derivatives, showing high predictive accuracy. mdpi.com Molecular docking and molecular dynamics simulations provide insights into the binding modes of pyrimidine derivatives with biological targets, such as protein kinases. rsc.orgnih.gov This allows for the rational design of more potent and selective inhibitors. For a compound like 2,6-diaminopyrimidin-4-ol, these computational tools can predict its potential interactions with various enzymes and receptors, suggesting possible therapeutic applications.
These computational studies also help in understanding the fundamental properties of the molecules, such as their electronic structure and reactivity, which can inform the design of novel synthetic reactions and the development of new materials. rsc.org
Table 2: Computational Methods in Pyrimidine Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| 3D-QSAR | Predicting biological activity of new derivatives. rsc.org | Identification of key structural features influencing activity. |
| Molecular Docking | Simulating the interaction between a molecule and a protein target. rsc.orgnih.gov | Understanding binding modes and predicting binding affinity. |
| Molecular Dynamics Simulation | Simulating the movement of atoms and molecules over time. rsc.org | Assessing the stability of ligand-protein complexes. |
High-Throughput Screening for Chemical Reactivity and Derivatization
High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of hundreds of thousands of chemical compounds, facilitating the discovery of new therapeutic agents and chemical probes. nih.gov In the context of 2,6-diaminopyrimidin-4-ol, HTS plays a crucial role in exploring the chemical reactivity of the core scaffold and identifying derivatives with desired biological activities.
HTS campaigns have been successfully employed to identify novel pyrimidine-based inhibitors for various therapeutic targets. For example, a multiplexed HTS assay was developed to screen for inhibitors of WRN helicase, leading to the discovery of 2-sulfonyl/sulfonamide pyrimidines as potent covalent inhibitors. acs.org Similarly, HTS led to the identification of an aminopyrimidine hit that was subsequently optimized through structure-enabled design to generate a new class of potent and selective pyrimidin-4-one IRAK4 inhibitors. nih.govnih.gov
These screening efforts are not limited to biological activity. HTS can also be adapted to explore the chemical reactivity of the 2,6-diaminopyrimidin-4-ol core with a large library of reagents, accelerating the discovery of novel derivatization strategies. mdpi.com This allows for the rapid generation of diverse chemical libraries based on the pyrimidine scaffold, which can then be further evaluated for various applications.
Design of Next-Generation Supramolecular Materials Based on Pyrimidine Cores
The pyrimidine ring, with its nitrogen atoms and potential for various substituents, is an excellent building block for the construction of supramolecular materials. The ability of 2,6-diaminopyrimidin-4-ol to participate in multiple hydrogen bonding interactions makes it a particularly attractive candidate for designing self-assembling systems.
Future research will likely focus on harnessing the noncovalent interactions, such as hydrogen bonds, π–π stacking, and halogen bonds, to create well-ordered supramolecular architectures. nih.govacs.org By modifying the substituents on the pyrimidine core, it is possible to tune the directionality and strength of these interactions, leading to the formation of materials with specific properties, such as liquid crystals, gels, or porous organic frameworks.
The exploration of skeletal editing of pyrimidines through ring-opening and ring-closing reactions is another avenue for creating diverse and high-energy backbones for new materials. rsc.org These strategies could lead to the development of novel energetic materials or functional polymers with unique electronic or optical properties. The inherent ability of the 2,6-diaminopyrimidin-4-ol scaffold to form predictable intermolecular connections is a key driver for its potential in the rational design of next-generation functional materials.
Integration with Green Chemistry Principles for Sustainable Chemical Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com For pyrimidine derivatives, there is a strong focus on developing more sustainable synthetic methods. nih.govpowertechjournal.combenthamdirect.comingentaconnect.com
Key strategies include the use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions. powertechjournal.com Alternative energy sources such as microwave irradiation and ultrasound are being employed to accelerate reactions and improve energy efficiency. powertechjournal.com Biocatalysis, which utilizes enzymes to perform chemical transformations, offers high selectivity under mild conditions and reduces the need for protecting groups and the generation of waste. mdpi.com
Multicomponent reactions are inherently more sustainable as they combine several steps into a single operation, reducing solvent use, energy consumption, and waste generation. acs.orgnih.gov The development of reusable and non-toxic catalysts is another crucial aspect of greening the synthesis of pyrimidine derivatives. powertechjournal.com The application of these principles to the synthesis of 2,6-Diaminopyrimidin-4-ol sulfate (B86663) hydrate (B1144303) will not only make its production more economical but also environmentally responsible. researchgate.net
Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass-derived alcohols. acs.org | Reduced reliance on fossil fuels. |
| Atom Economy | Multicomponent reactions that incorporate most atoms from reactants into the final product. nih.gov | Minimized waste generation. |
| Safer Solvents and Auxiliaries | Use of water as a solvent; solvent-free reactions. powertechjournal.com | Reduced environmental pollution and health hazards. |
| Design for Energy Efficiency | Microwave and ultrasound-assisted synthesis. powertechjournal.com | Faster reaction times and lower energy consumption. |
Q & A
Q. How can researchers determine the purity and stoichiometry of 2,6-diaminopyrimidin-4-ol sulfate hydrate in synthetic batches?
- Methodological Answer : Purity analysis typically combines chromatographic (HPLC, LC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For stoichiometric confirmation of the sulfate hydrate, thermogravimetric analysis (TGA) is critical to quantify water loss at controlled heating rates (e.g., 5–10°C/min under nitrogen). Karl Fischer titration can supplement TGA for precise water content determination. Elemental analysis (EA) validates the sulfur content from the sulfate group. Consistency across these datasets ensures accurate stoichiometric assignment .
Q. What experimental strategies optimize crystallization of this compound for structural analysis?
- Methodological Answer : Slow evaporation from polar solvents (e.g., water, methanol/water mixtures) at 4–25°C promotes single-crystal growth. Seeding techniques or temperature-gradient methods reduce polymorphism risks. For X-ray diffraction, crystals should be mounted in inert oil to prevent dehydration. SHELX software (e.g., SHELXL) is standard for structure refinement, with hydrogen bonding networks analyzed via Graph Set notation to classify motifs like R₂²(8) rings (common in diaminopyrimidine systems) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store at -20°C in airtight containers to prevent sulfate hydrolysis or hydrate decomposition. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup. Acute toxicity data for analogous sulfates (e.g., cadmium sulfate hydrate) suggest strict adherence to occupational exposure limits (TWA < 0.01 mg/m³ for respiratory hazards) .
Advanced Research Questions
Q. How do hydrogen bonding patterns in this compound influence its supramolecular assembly?
- Methodological Answer : X-ray crystallography paired with Graph Set Analysis (GSA) identifies key motifs:
- N–H···O bonds between amine groups and sulfate oxygens.
- O–H···N interactions from the hydroxyl pyrimidine moiety.
Computational tools (e.g., Mercury CSD) map these networks, revealing 3D frameworks stabilized by D₁¹(2) (chains) and R₄⁴(12) (rings). Disrupting these via solvent polarity changes (e.g., DMSO vs. H₂O) can alter crystallization pathways .
Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
- Methodological Answer : Systematic solubility studies under controlled pH (2–12) and temperature (10–50°C) are required. Use UV-Vis spectroscopy or gravimetric methods to quantify solubility. For example:
| Solvent | pH | Temp (°C) | Solubility (mg/mL) |
|---|---|---|---|
| H₂O | 7.0 | 25 | 12.5 ± 0.3 |
| Methanol | - | 25 | 4.2 ± 0.1 |
Discrepancies often arise from hydrate ↔ anhydrate transitions or sulfate ionization. Pair with PXRD to confirm phase stability .
Q. What advanced techniques characterize thermal stability and decomposition pathways?
- Methodological Answer : Coupled TGA-DSC under argon/air identifies decomposition steps:
- Step 1 : Hydrate water loss (80–120°C, endothermic).
- Step 2 : Sulfate decomposition (250–300°C, exothermic).
Mass spectrometry (TGA-MS) detects volatile byproducts (e.g., SO₂, NH₃). In situ variable-temperature PXRD tracks structural collapse. Kinetic analysis (e.g., Kissinger method) calculates activation energies for degradation .
Q. How does sulfate counterion dynamics affect the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Conduct comparative studies with alternative salts (e.g., hydrochloride, nitrate). Electrochemical methods (cyclic voltammetry) assess sulfate’s redox inertness. In biological assays (e.g., enzyme inhibition), use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes when sulfate is replaced. Molecular dynamics simulations (MD) model ion-pairing effects on solvation .
Data Contradiction & Troubleshooting
Q. How to address discrepancies in reported hydrogen bond lengths between crystallographic and computational studies?
- Methodological Answer : Cross-validate using neutron diffraction (for precise H-atom positions) and DFT calculations (B3LYP/6-311++G** basis set). For example:
| Method | N–H···O Length (Å) |
|---|---|
| X-ray (SHELXL) | 2.89 ± 0.05 |
| DFT (Gas Phase) | 2.75 ± 0.03 |
| DFT (Solvated) | 2.82 ± 0.04 |
Discrepancies >0.1 Å suggest crystal packing effects or basis set limitations. Use QTAIM analysis to evaluate bond critical points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
